molecular formula C24H20N4O4S B3006472 N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide CAS No. 1251584-35-6

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide

Cat. No.: B3006472
CAS No.: 1251584-35-6
M. Wt: 460.51
InChI Key: YDKXJAVZXUTHGH-UHFFFAOYSA-N
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Description

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide is a complex organic compound that features a thienyl group, an azepane ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the thienyl and fluorophenyl intermediates. The azepane ring is introduced through a sulfonylation reaction. The final step involves the coupling of these intermediates under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(4-fluorophenyl)acetamide
  • N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-chlorophenyl)acetamide
  • N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-bromophenyl)acetamide

Uniqueness

N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thienyl and azepane moieties also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-15-5-3-4-6-18(15)22-25-20(32-26-22)14-27-19-11-12-33-21(19)23(29)28(24(27)30)13-16-7-9-17(31-2)10-8-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKXJAVZXUTHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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